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Compound of Interest

Compound Name:
(3-Chloro-4-methoxyphenyl)acetic

acid

Cat. No.: B085248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-

Chloro-4-methoxyphenylacetic acid. Due to the limited availability of a complete public dataset

for this specific compound, this guide also includes comparative data from structurally similar

molecules to aid in spectral interpretation. Detailed experimental protocols for the primary

spectroscopic techniques are provided to ensure reproducibility and methodological

understanding.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 3-Chloro-4-

methoxyphenylacetic acid and its close structural analog, 3-Chloro-4-hydroxyphenylacetic acid.

This comparative approach allows for a more informed analysis of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Compound Technique Solvent
Chemical Shift (δ)
ppm

3-Chloro-4-

methoxyphenylacetic

acid

¹H NMR CDCl₃ (Predicted)

~7.3 (d, 1H, Ar-H),

~7.1 (dd, 1H, Ar-H),

~6.9 (d, 1H, Ar-H),

~3.9 (s, 3H, OCH₃),

~3.6 (s, 2H, CH₂)

¹³C NMR CDCl₃ (Predicted)

~177 (C=O), ~155 (C-

O), ~130 (C-Cl), ~129

(Ar-C), ~127 (Ar-C),

~112 (Ar-C), ~56

(OCH₃), ~40 (CH₂)

3-Chloro-4-

hydroxyphenylacetic

acid

¹H NMR CDCl₃
7.26 (s), 7.09 (s), 6.98

(s), 3.56 (s)[1]

¹H NMR DMSO-d₆

11.0 (s), 10.0 (s), 7.23

(d), 7.02 (d), 6.92

(dd), 3.47 (s)[1]

Table 2: Infrared (IR) Spectroscopy Data

Compound Technique Key Absorptions (cm⁻¹)

3-Chloro-4-

methoxyphenylacetic acid
FTIR (Predicted)

~3300-2500 (O-H, broad),

~1700 (C=O), ~1250 (C-O-C,

asymmetric), ~1025 (C-O-C,

symmetric), ~800-600 (C-Cl)

3-Chloro-4-

hydroxyphenylacetic acid
FTIR (KBr Wafer)

Available through PubChem

(CID 118534)

Table 3: Mass Spectrometry (MS) Data
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Compound Technique Key Fragment Ions (m/z)

3-Chloro-4-

methoxyphenylacetic acid
MS (Predicted)

M⁺ at 200/202 (due to ³⁵Cl/³⁷Cl

isotopes), fragments

corresponding to loss of

COOH, CH₂COOH, and OCH₃

3-Chloro-4-

hydroxyphenylacetic acid
GC-MS (EI) 186 (M⁺), 141, 143, 77, 51[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited. These

protocols are generalized for aromatic carboxylic acids and should be optimized for the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to

remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K
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Pulse Sequence: Standard single-pulse experiment

Spectral Width: -2 to 12 ppm

Number of Scans: 16-64

Relaxation Delay: 2 seconds

¹³C NMR Spectroscopy Protocol:

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence

Spectral Width: 0 to 200 ppm

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid 3-Chloro-4-methoxyphenylacetic acid sample in an

agate mortar and pestle.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is

obtained.

Place the powder mixture into a pellet-forming die.
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Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

FTIR Spectroscopy Protocol:

Instrument: FTIR Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A spectrum of a pure KBr pellet should be collected as the background.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization may be required for improved volatility):

Prepare a stock solution of 3-Chloro-4-methoxyphenylacetic acid in a suitable solvent (e.g.,

methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

If derivatization is necessary, a common method for carboxylic acids is esterification (e.g.,

with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form

the more volatile methyl ester.

Dilute the stock solution or the derivatized sample to the desired concentration for GC-MS

analysis.

GC-MS Protocol:

Gas Chromatograph:
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Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Injector Temperature: 250 °C

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp

to 280 °C at 10 °C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a synthesized or purified chemical compound like 3-Chloro-4-

methoxyphenylacetic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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